Cas no 1176646-05-1 ((1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol)

(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol
- (1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol
- (R)-2-Bromo-1-(3,4-dimethylphenyl)ethan-1-ol
- Benzenemethanol, α-(bromomethyl)-3,4-dimethyl-, (αR)-
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- MDL: MFCD09863572
- Inchi: 1S/C10H13BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10,12H,6H2,1-2H3/t10-/m0/s1
- InChI Key: PHRIPEMLGIZCFK-JTQLQIEISA-N
- SMILES: BrC[C@@H](C1C=CC(C)=C(C)C=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 138
- Topological Polar Surface Area: 20.2
- XLogP3: 2.6
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-87670-10.0g |
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |
1176646-05-1 | 10.0g |
$9474.0 | 2023-02-11 | ||
Enamine | EN300-87670-0.5g |
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |
1176646-05-1 | 0.5g |
$603.0 | 2023-09-01 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01094784-1g |
(1R)-2-Bromo-1-(3,4-dimethylphenyl)ethan-1-ol |
1176646-05-1 | 95% | 1g |
¥4305.0 | 2023-04-05 | |
Enamine | EN300-87670-5g |
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |
1176646-05-1 | 5g |
$1821.0 | 2023-09-01 | ||
Enamine | EN300-87670-0.1g |
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |
1176646-05-1 | 0.1g |
$553.0 | 2023-09-01 | ||
Enamine | EN300-87670-0.05g |
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |
1176646-05-1 | 0.05g |
$528.0 | 2023-09-01 | ||
Enamine | EN300-87670-0.25g |
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |
1176646-05-1 | 0.25g |
$579.0 | 2023-09-01 | ||
Enamine | EN300-87670-2.5g |
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |
1176646-05-1 | 2.5g |
$1230.0 | 2023-09-01 | ||
Enamine | EN300-87670-1g |
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |
1176646-05-1 | 1g |
$628.0 | 2023-09-01 | ||
Enamine | EN300-87670-10g |
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol |
1176646-05-1 | 10g |
$2701.0 | 2023-09-01 |
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol Related Literature
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Additional information on (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol
Compound CAS No. 1176646-05-1: (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol
The compound with CAS No. 1176646-05-1, commonly referred to as (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. Recent studies have highlighted its role in asymmetric synthesis and its ability to serve as a versatile building block for constructing complex molecular architectures.
Structure and Synthesis
The molecule (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol features a chiral center at the carbon atom bonded to the hydroxyl group (-OH), bromine atom (-Br), and the aromatic ring (3,4-dimethylphenyl). This stereochemistry is crucial for its reactivity and selectivity in various chemical reactions. The synthesis of this compound typically involves multi-step processes, including nucleophilic substitution, oxidation, and reduction reactions. Researchers have optimized these methods to achieve high yields and enantioselectivity, making it a valuable intermediate in organic synthesis.
Applications in Drug Development
Recent advancements in medicinal chemistry have underscored the importance of (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol as a key intermediate in the synthesis of bioactive compounds. Its bromine substituent facilitates nucleophilic substitutions, enabling the incorporation of diverse functional groups. For instance, this compound has been used to synthesize potential inhibitors for kinase enzymes, which are critical targets in cancer therapy. The presence of the 3,4-dimethylphenyl group enhances lipophilicity, improving the compound's bioavailability and pharmacokinetic properties.
Role in Asymmetric Synthesis
The chiral center in (1R)-2-bromo-... has made it an ideal substrate for asymmetric catalysis. Enzymatic resolutions and organocatalytic methods have been employed to prepare this compound with high enantiomeric excess (ee). These methods not only enhance the efficiency of synthesis but also align with green chemistry principles by minimizing waste and reducing environmental impact.
Safety and Handling
While (CAS No. 1176646-05-) is not classified as a hazardous substance under standard conditions, proper handling procedures should be followed to ensure safety in laboratory settings. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles when working with this compound.
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